molecular formula C18H24N4O5S B2427585 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946232-45-7

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2427585
CAS No.: 946232-45-7
M. Wt: 408.47
InChI Key: WZHAGLKJTBCHGV-UHFFFAOYSA-N
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Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring and a sulfonyl group, making it a versatile molecule for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, typically using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
  • 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Uniqueness

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-13-19-17(12-18(20-13)27-4)21-7-9-22(10-8-21)28(23,24)16-11-14(25-2)5-6-15(16)26-3/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHAGLKJTBCHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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